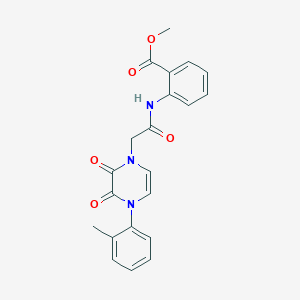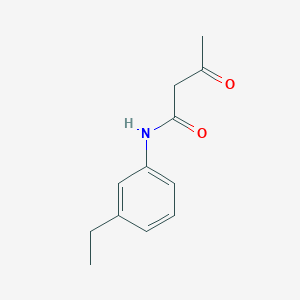![molecular formula C7H9BrO3S B2524512 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide CAS No. 2126176-82-5](/img/structure/B2524512.png)
2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide is a sulfur-containing bicyclic molecule that is structurally related to various bicyclic systems studied for their unique chemical properties and potential applications in organic synthesis. The presence of sulfur in the bicyclic framework can significantly alter the reactivity and physical properties of the molecule, making it an interesting subject for research.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in several studies. For instance, dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates and their 8-oxa analogs have been synthesized and found to preferentially adopt chair conformations in their six-membered rings. These compounds can undergo double 1,3-dehydrobromination to yield tetracyclo[3.2.1.02,7.04,5]octane derivatives . Additionally, the Favorskii reaction has been employed to convert 2-bromobicyclo[3.3.1]nonan-3-one to methyl bicyclo[3.2.1]octane-6-carboxylate, with variations in reaction conditions affecting the stereoselectivity of the products . These synthetic approaches provide insights into the potential methods for synthesizing 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide and its derivatives.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is crucial in determining their reactivity and physical properties. The conformational analysis of dimethyl 2,4-dibromobicyclo[3.2.1]octane-6,7-dicarboxylates suggests that these molecules prefer chair conformations, which could be relevant to the structure of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The stereochemistry of the Favorskii reaction products also indicates the importance of molecular structure in dictating the outcome of chemical reactions .
Chemical Reactions Analysis
The reactivity of bicyclic compounds with sulfur atoms can be quite distinct from their non-sulfur analogs. For example, 8-Thiabicyclo[3.2.1]octan-3-one has been used as a biochemical tool to study tropane alkaloid biosynthesis, indicating that the introduction of sulfur can lead to significant changes in biological activity and metabolic pathways . The Favorskii reaction, as applied to 2-bromobicyclo[3.3.1]nonan-3-one, demonstrates the potential for selective transformations in bicyclic systems, which could be extrapolated to the sulfur-containing analogs .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing bicyclic compounds can be quite unique. For instance, the oxidation of endo-2-bromo-5-thiabicyclo[2.1.1]hexane to its S-oxide and S,S-dioxide derivatives has been studied, providing comparative NMR data that could be relevant to understanding the properties of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide . The presence of sulfur, especially in the form of S-oxides and S,S-dioxides, can significantly affect the electron distribution and, consequently, the reactivity and stability of these molecules.
Wissenschaftliche Forschungsanwendungen
Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine
Titanium dioxide nanoparticles are increasingly significant in medical therapies due to their photoactivity. Upon UV light illumination in aqueous media, titanium dioxide produces reactive oxygen species (ROS) that can induce cell death. This property is applied in photodynamic therapy (PDT) for treating various diseases, including cancer and antibiotic-resistant bacteria. Titanium dioxide nanoparticles, their composites, and combinations with other molecules can act as photosensitizers in PDT. The enhancement of light absorption through grafting organic compounds onto titanium dioxide nanoparticles facilitates their use in targeted therapy (Ziental et al., 2020).
Bromoform: Air-Sea Flux, Atmospheric Chemistry, and Environmental Impact
Bromoform is the largest single source of atmospheric organic bromine, critical for the source of reactive halogens to the troposphere and stratosphere. Its sea-to-air flux, mainly from macroalgal and planktonic sources, highlights the importance of bromoform in atmospheric chemistry. Studies have aimed at estimating global source strength and understanding its environmental impact, emphasizing the need for further investigation into bromoform's sources, sinks, and atmospheric processing (Quack & Wallace, 2003).
Phosphonic Acid: Preparation and Applications
Phosphonic acid, characterized by its unique bonding (a phosphorus atom bonded to three oxygen atoms and one carbon atom), finds applications across chemistry, biology, and physics due to its bioactive properties, ability for bone targeting, and use in the design of supramolecular materials. Its synthesis methods and applications illustrate the compound's versatility in creating bioactive properties for drugs, designing hybrid materials, and functionalizing surfaces (Sevrain et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNCHDFHEKQLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)CC1S2(=O)=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)
![3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride](/img/structure/B2524431.png)
![1-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2524434.png)



![Methyl 1-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]cyclohexane-1-carboxylate](/img/structure/B2524442.png)
![1-(4-Chlorobenzyl)-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2524443.png)





![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)